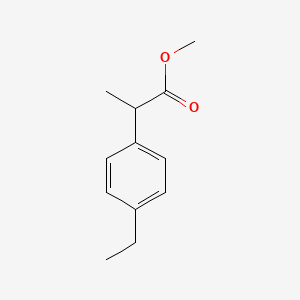
(2S,3S,11bS)-Dihydrotetrabenazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of (2S,3S,11bS)-Dihydrotetrabenazine, which is an inhibitor of vesicular monoamine transporter 2 (VMAT2). This compound is used in various scientific research applications, particularly in the study of metabolic pathways and the treatment of hyperkinetic movement disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine using borane or various borane complexes under low temperature conditions. This method ensures high stereoselectivity and yields the desired dihydrotetrabenazine isomer . The reaction typically involves the following steps:
Reduction: Tetrabenazine is reduced using borane or borane complexes.
Purification: The product is purified through recrystallization to obtain high purity this compound.
Industrial Production Methods
For industrial production, the same reduction method is scaled up. The use of borane complexes allows for high yield and purity, making the process suitable for large-scale production. The stereoselectivity of the reaction minimizes the need for extensive purification steps, thus making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,11bS)-Dihydrotetrabenazine-d6 primarily undergoes reduction reactions. The compound can also participate in substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions
Reduction: Borane or borane complexes are commonly used as reducing agents.
Substitution: Methoxy groups can be substituted under appropriate conditions, often involving nucleophiles.
Major Products
The major products formed from these reactions include various isomers of dihydrotetrabenazine, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S,11bS)-Dihydrotetrabenazine-d6 is widely used in scientific research due to its role as a VMAT2 inhibitor. Some of its applications include:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Science: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
(2S,3S,11bS)-Dihydrotetrabenazine-d6 exerts its effects by inhibiting vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This mechanism is particularly useful in treating hyperkinetic movement disorders .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,11bR)-Dihydrotetrabenazine: Another isomer of dihydrotetrabenazine with similar VMAT2 inhibitory properties.
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val: An impurity of tetrabenazine used in the treatment of hyperkinetic movement disorders.
Uniqueness
(2S,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterated form, which provides enhanced stability and allows for more precise metabolic studies. Its high stereoselectivity and purity make it a valuable compound for various research applications.
Properties
CAS No. |
1583277-31-9 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-SNIUYZASSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Synonyms |
(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (-)-Dihydrotetrabenazine-d6; (-)-α-Dihydrotetrabenazine-d6; (2S,3S,11bS)-DHTBZ-d6; (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-me |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
